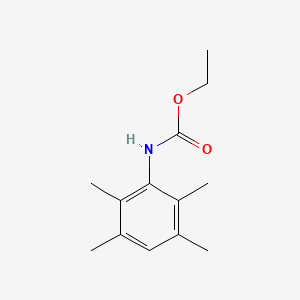
ethyl N-(2,3,5,6-tetramethylphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-(2,3,5,6-tetramethylphenyl)carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This particular compound is characterized by the presence of an ethyl group and a tetramethylphenyl group attached to the carbamate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(2,3,5,6-tetramethylphenyl)carbamate typically involves the reaction of 2,3,5,6-tetramethylphenylamine with ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes allow for better control of reaction parameters, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl N-(2,3,5,6-tetramethylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and conditions such as elevated temperatures and pressures.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of various substituted carbamates.
Applications De Recherche Scientifique
Ethyl N-(2,3,5,6-tetramethylphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Studied for its potential effects on enzyme activity and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of polymers and other materials due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of ethyl N-(2,3,5,6-tetramethylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt normal biochemical pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl carbamate: A simpler ester of carbamic acid, used in various industrial applications.
Methyl N-(2,3,5,6-tetramethylphenyl)carbamate: Similar structure but with a methyl group instead of an ethyl group.
Phenyl N-(2,3,5,6-tetramethylphenyl)carbamate: Contains a phenyl group instead of an ethyl group.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct reactivity and stability. The presence of the tetramethylphenyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
92196-96-8 |
|---|---|
Formule moléculaire |
C13H19NO2 |
Poids moléculaire |
221.29 g/mol |
Nom IUPAC |
ethyl N-(2,3,5,6-tetramethylphenyl)carbamate |
InChI |
InChI=1S/C13H19NO2/c1-6-16-13(15)14-12-10(4)8(2)7-9(3)11(12)5/h7H,6H2,1-5H3,(H,14,15) |
Clé InChI |
BUGOEFSORRDCJQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC1=C(C(=CC(=C1C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-2-[4-(4-bromophenoxy)phenyl]-1H-indole](/img/structure/B14363230.png)

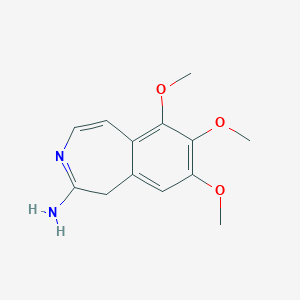
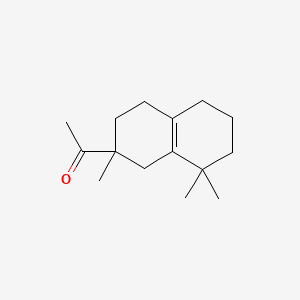

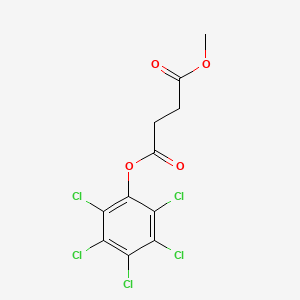
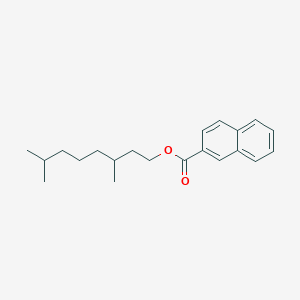
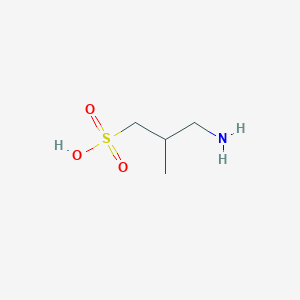

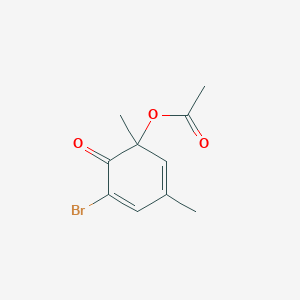
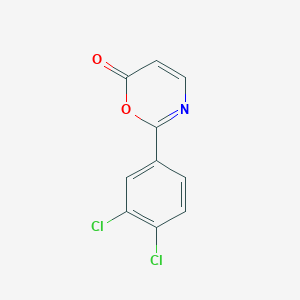
![N~1~,N~4~-Bis[(dimethylamino)methyl]butanediamide](/img/structure/B14363300.png)
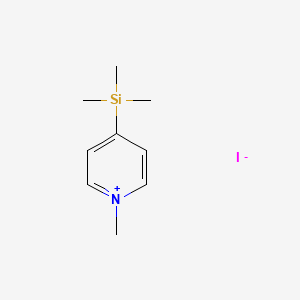
![[(E)-(2-bromo-1-phenylethylidene)amino] benzoate](/img/structure/B14363307.png)
